molecular formula C9H8F2O2 B1358415 Methyl 2-(3,5-difluorophenyl)acetate CAS No. 210530-70-4

Methyl 2-(3,5-difluorophenyl)acetate

Cat. No.: B1358415
CAS No.: 210530-70-4
M. Wt: 186.15 g/mol
InChI Key: YBJMEHGTPXJXHZ-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-difluorophenyl)acetate (CAS No. 210530-70-4) is an ester derivative featuring a difluorophenyl moiety attached to an acetate group. Its molecular formula is C₉H₈F₂O₂, with a molecular weight of 186.15 g/mol . The compound is synthesized via the reaction of 3,5-difluorobenzyl chloride with sodium acetate, followed by esterification with methanol, often optimized using continuous flow systems for industrial scalability .

The 3,5-difluorophenyl group imparts high lipophilicity, enhancing its ability to interact with hydrophobic biological targets. This property makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for developing antimicrobial and anticancer agents .

Preparation Methods

Synthesis via Carbonylation of 3,5-Difluorobenzyl Halides

Overview:
A prominent and industrially viable approach to preparing methyl 2-(3,5-difluorophenyl)acetate involves the carbonylation of 3,5-difluorobenzyl halides (typically chlorides) under mild conditions using cobalt tetracarbonyl catalysts. This method avoids hazardous intermediates such as cyanides and offers high yields with good purity.

Reaction Scheme:
3,5-Difluorobenzyl chloride + carbon monoxide + sodium hydroxide → 3,5-difluorophenylacetic acid → methyl esterification → this compound

Key Details:

Parameter Conditions & Notes
Starting material 3,5-Difluorobenzyl chloride
Catalyst Cobalt tetracarbonyl sodium (Co2(CO)8Na) preferred
Solvent Methanol (preferred), alternatives: ethanol, THF, acetonitrile, toluene
Temperature Optimal range: 30–40 °C
Molar ratios (benzyl chloride:CO:NaOH:catalyst) 1 : 1.3 : 1.1 : 0.015
Reaction time Approx. 2 hours
Work-up Acidification, filtration, drying
Yield Up to 89.6% with 99.5% purity

Mechanism and Notes:

  • Photohalogenation of 3,5-difluorotoluene produces 3,5-difluorobenzyl chloride.
  • Carbonylation occurs under CO atmosphere with cobalt tetracarbonyl catalyst, converting benzyl chloride to phenylacetic acid.
  • Subsequent esterification with methanol yields the methyl ester.
  • This route is considered green due to mild conditions, minimal hazardous waste, and high efficiency.
  • Temperature control is critical; temperatures above 40 °C reduce yield due to side reactions.

Esterification of 3,5-Difluorophenylacetic Acid

After obtaining 3,5-difluorophenylacetic acid, esterification to the methyl ester is typically performed by:

  • Acid-catalyzed esterification using methanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Alternatively, direct carbonylation in methanol solvent can produce the methyl ester in situ.

This step is generally straightforward and yields high-purity this compound.

Alternative Synthetic Routes

Grignard and Reduction Route:

  • Starting from 1,2-difluorobenzene, a Grignard reaction followed by formylation produces 3,5-difluorobenzaldehyde.
  • Reduction with potassium borohydride yields 3,5-difluorobenzyl alcohol, which can be converted to benzyl chloride via sulfur oxychloride.
  • Cyanide displacement and hydrolysis yield 3,5-difluorophenylacetic acid, which is then esterified.
  • This route is longer, involves toxic cyanide intermediates, and generates hazardous waste, making it less desirable industrially.

Direct Acylation Using Methyl 2-Chloro-2-oxoacetate

In synthetic organic chemistry research, this compound derivatives have been prepared via nucleophilic substitution reactions involving methyl 2-chloro-2-oxoacetate and 3,5-difluoroaniline derivatives. Although this method is more relevant for substituted analogs, it demonstrates the versatility of the this compound scaffold preparation.

Example Reaction Conditions:

Reagents Conditions Yield (%) Notes
3,5-Difluoro-N-methylaniline Triethylamine, methyl 2-chloro-2-oxoacetate in CH2Cl2 98 Room temperature, 20 mL solvent
Product Methyl 2-((3,5-difluorophenyl)(methyl)amino)-2-oxoacetate High purity Yellow solid, characterized by NMR and IR spectroscopy

This method is more suited for preparing functionalized derivatives rather than the simple methyl ester itself.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Advantages Disadvantages
Carbonylation of benzyl chloride 3,5-Difluorobenzyl chloride Cobalt tetracarbonyl sodium, CO, NaOH 30–40 °C, methanol solvent Up to 89.6 High yield, green, industrially viable Requires CO handling
Grignard/Reduction/Cyanide route 1,2-Difluorobenzene Grignard reagent, KBH4, SOCl2, NaCN Multi-step, hazardous reagents Moderate Established chemistry Toxic intermediates, complex
Nucleophilic substitution 3,5-Difluoroaniline derivatives Methyl 2-chloro-2-oxoacetate, triethylamine Room temperature, organic solvent ~98 High yield, mild conditions More suitable for derivatives

Research Findings and Considerations

  • The carbonylation route using cobalt tetracarbonyl catalysts is preferred for industrial scale due to fewer steps, mild reaction conditions, and environmental safety.
  • Reaction temperature and molar ratios are critical for optimizing yield and purity; the preferred temperature window is 30–40 °C.
  • Solvent choice affects reaction kinetics and product isolation; methanol is optimal for both reaction and esterification steps.
  • Alternative routes involving cyanide intermediates pose significant safety and environmental risks and are less favorable.
  • Functionalized derivatives of this compound can be synthesized via nucleophilic substitution reactions, expanding the utility of this scaffold in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,5-difluorophenyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3,5-difluorophenylacetic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: 3,5-difluorophenylacetic acid and methanol.

    Reduction: 3,5-difluorophenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 2-(3,5-difluorophenyl)acetate is being explored for its potential as a pharmaceutical agent, particularly in the development of enzyme inhibitors. The presence of the difluorophenyl group enhances binding affinity towards specific biological targets, which is crucial for drug design.

  • Enzyme Inhibition Studies : Research indicates that this compound may inhibit enzymes involved in metabolic pathways. For example, studies have shown that derivatives of similar structures exhibit significant inhibition against aromatase and steroid sulfatase, which are critical in hormone-related cancers .
Compound NameIC50 (nM)Target Enzyme
This compoundTBDTBD
Imidazole Derivative0.028Aromatase
Other DerivativesVariesSteroid Sulfatase

Case Study : A study on related compounds demonstrated that modifications to the difluorophenyl group can significantly affect enzyme inhibition potency. This suggests that this compound could be optimized for enhanced therapeutic efficacy .

Environmental Chemistry

Sustainable Synthesis
The compound is also being investigated for its role in developing environmentally friendly synthetic processes. Researchers are focusing on reducing the environmental impact of chemical manufacturing by utilizing this compound as a building block in greener synthesis pathways.

  • Research Focus : Investigations aim to minimize harmful emissions during chemical reactions and understand the long-term ecological effects of fluorinated compounds.
Application AreaDescription
Green ChemistryDevelopment of sustainable synthetic routes
Environmental Impact StudyAssessing effects of fluorinated compounds

Case Study : Preliminary findings suggest that using this compound in synthesis processes can lead to reduced byproduct formation and lower toxicity profiles compared to traditional methods.

Synthetic Organic Chemistry

The versatility of this compound extends into synthetic organic chemistry, where it serves as a precursor for various chemical transformations.

  • Synthetic Accessibility : The compound can be synthesized through several methods, making it accessible for laboratory research and industrial applications.
Synthesis MethodKey Features
EsterificationFormation via reaction with acetic acid
HalogenationIntroduction of fluorine atoms enhances reactivity

Mechanism of Action

The mechanism of action of methyl 2-(3,5-difluorophenyl)acetate depends on its specific application. In enzymatic reactions, the ester bond is typically hydrolyzed by esterases, leading to the formation of 3,5-difluorophenylacetic acid and methanol. The fluorine atoms on the phenyl ring can influence the reactivity and binding affinity of the compound in various biochemical pathways.

Comparison with Similar Compounds

Methyl 2-(3,5-difluorophenyl)acetate belongs to a broader class of fluorinated phenylacetate esters. Below is a detailed comparison with structurally related compounds, highlighting their molecular features, properties, and applications.

Structural and Functional Group Variations

Table 1: Key Comparisons of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₉H₈F₂O₂ 186.15 3,5-difluoro High lipophilicity; drug intermediate
Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride C₉H₁₀ClF₂NO₂ 237.63 3,5-difluoro, amino Enhanced solubility; antimicrobial research
Methyl 2-amino-2-(3,5-dichlorophenyl)acetate C₉H₉Cl₂NO₂ 234.08 3,5-dichloro, amino Higher electronegativity; drug development
Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate C₁₁H₉F₂NO₂ 237.19 3,5-difluoro, cyano Organic synthesis; Diels-Alder reactions
Methyl 3,5-difluoro-2-nitrophenylacetate C₉H₇F₂NO₄ 231.16 3,5-difluoro, nitro Electron-withdrawing effects; reactive intermediate

Impact of Substituents on Properties

Fluorine vs. Chlorine Substitution: Fluorine (present in this compound) enhances lipophilicity and metabolic stability due to its small size and high electronegativity, making it ideal for blood-brain barrier penetration .

Functional Group Additions: Amino groups (e.g., Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride) improve aqueous solubility via protonation, facilitating formulation in biological assays . Nitro groups (e.g., Methyl 3,5-difluoro-2-nitrophenylacetate) act as strong electron-withdrawing groups, altering electronic density and reactivity for use in electrophilic substitution reactions .

Ester vs. Cyano Modifications: Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate introduces a cyano group, which can participate in nucleophilic additions, expanding its utility in heterocyclic synthesis .

Research Findings and Trends

  • Synthetic Optimization : Continuous flow systems improve the yield of this compound by 15–20% compared to batch reactors .
  • Structure-Activity Relationships (SAR): Para-substitution of fluorine (e.g., Ethyl 2-cyano-2-(4-fluorophenyl)acetate) reduces bioactivity compared to meta/dual-substituted analogs, highlighting the importance of substitution patterns .

Biological Activity

Methyl 2-(3,5-difluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl group attached to an acetate moiety. Its chemical formula is C10H8F2O2C_{10}H_{8}F_{2}O_{2}, and it has been noted for its lipophilicity and ability to penetrate biological membranes effectively, which is crucial for its pharmacological potential .

The biological activity of this compound primarily stems from its interaction with specific molecular targets such as enzymes and receptors. The fluorine substituents enhance the compound's binding affinity and selectivity towards these targets. Ongoing studies aim to elucidate the detailed molecular interactions and pathways involved in its action .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study found that compounds with similar structures showed significant anti-proliferative effects against prostate cancer cell lines, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression. For example, it has been shown to inhibit the activity of androgen receptors (AR), which play a crucial role in prostate cancer development. The IC50 values for related compounds were reported at 30.1 μM for this compound analogs compared to 5.6 μM for the standard enzalutamide .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the phenyl ring significantly influence the biological activity of this compound. The presence of fluorine atoms at the meta position enhances binding interactions with target proteins, leading to increased potency .

Comparative Analysis Table

CompoundSubstituentsIC50 (μM)Activity
This compound-30.1AR Inhibition
Enzalutamide-5.6AR Inhibition
Compound A4-Fluoro18.9Moderate AR Inhibition
Compound BNo Fluoro50.0Weak AR Inhibition

Case Studies

  • Prostate Cancer Cell Lines : A study involving LNCaP cells demonstrated that this compound and similar analogs could effectively reduce PSA levels, indicating a reduction in androgen receptor activity .
  • Tyrosinase Inhibition : Although primarily focused on other analogs, studies have shown that compounds similar to this compound exhibit strong inhibition of tyrosinase, an enzyme critical in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing methyl 2-(3,5-difluorophenyl)acetate, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via esterification of 2-(3,5-difluorophenyl)acetic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternative routes may involve nucleophilic substitution of halogenated precursors with fluorinated phenyl groups. Key parameters include reaction temperature (typically 60–80°C), stoichiometric ratios, and purification via vacuum distillation or column chromatography. Fluorination steps require anhydrous conditions to avoid hydrolysis of intermediates .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Retention time comparison with standards (e.g., 0.99 minutes under SMD-TFA50 conditions) and peak integration for purity assessment .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 681 [M+H]⁺ for related esters) and fragmentation patterns .
  • NMR : Analyze ¹H/¹³C spectra for fluorine-induced splitting and ester carbonyl signals (~δ 3.7 ppm for methoxy groups) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂ or Argon) to prevent hydrolysis or oxidation. Purity degradation over time can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How do the positions of fluorine substituents on the phenyl ring influence the compound’s reactivity in downstream reactions?

  • Methodological Answer : The 3,5-difluoro substitution creates a symmetric, electron-deficient aromatic ring, enhancing electrophilic substitution at the para position. Comparative studies with mono-fluoro or chloro analogs (e.g., methyl 4-fluorophenylacetate) reveal reduced steric hindrance and increased stability in cross-coupling reactions. Use DFT calculations to map electron density distributions and predict regioselectivity .

Q. What strategies can resolve contradictions in reported biological activity data for fluorinated phenylacetate derivatives?

  • Methodological Answer : Discrepancies may arise from impurities or assay conditions.

  • Reproducibility : Standardize synthetic protocols (e.g., CAS 210530-70-4 for authentic reference) and validate purity via orthogonal methods (HPLC, NMR).
  • Assay Optimization : Test under varying pH, temperature, and solvent systems. For example, fluorinated esters may exhibit pH-dependent hydrolysis, altering apparent bioactivity .

Q. How can researchers design experiments to probe the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Kinetic Studies : Incubate the compound in buffered solutions (pH 7.4, 37°C) and monitor degradation via HPLC. Compare half-lives with non-fluorinated analogs.
  • Mechanistic Analysis : Use isotopic labeling (e.g., D₂O) to track ester hydrolysis pathways. Fluorine’s electron-withdrawing effect may accelerate or decelerate hydrolysis depending on the solvent system .

Q. What role does this compound play in structure-activity relationship (SAR) studies for enzyme inhibitors?

  • Methodological Answer : The compound’s fluorinated phenyl group mimics natural substrates in enzymes like cyclooxygenase or acetylcholinesterase.

  • SAR Workflow : Synthesize derivatives with varied substituents (e.g., nitro, cyano) and test inhibitory potency.
  • Crystallography : Co-crystallize with target enzymes to map binding interactions, leveraging fluorine’s hydrogen-bonding capabilities .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Yield discrepancies often stem from differences in reagent quality (e.g., anhydrous methanol purity), reaction scale (micro vs. bulk), or workup techniques. For reproducibility, document batch-specific analytical data (e.g., CAS 210530-70-4 with ≥95% purity) and use controlled moisture conditions .

Properties

IUPAC Name

methyl 2-(3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJMEHGTPXJXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210530-70-4
Record name 210530-70-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution comprising 25 ml of acetyl chloride in 250 ml of methanol is prepared at 0° C., then, at ambient temperature, 25.5 g of 3,5-difluorophenylacetic acid are dissolved in this solution and the solution is left stirring at AT. The reaction is monitored by thin layer chromatography. After the starting material has disappeared, the medium is evaporated under reduced pressure and then the residue is dissolved in 250 ml of MTBE. The organic phase is washed three times with 100 ml of water, dried over MgSO4 and then evaporated to dryness under reduced pressure. 26.9 g of the expected compound are obtained.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5.0 g (29.1 mmol) of 3,5-difluorophenylacetic acid and a solution of 20 mL (80 mmol) of HCl in dioxane (4M) in 60 mL CH3OH was heated at reflux for 6 h. After cooling, the solution was concentrated and the residue poured into 200 mL of ether/ethyl acetate (1/1). The organic layer was washed with 20 mL of water, dried over Na2SO4 and concentrated to afford the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.